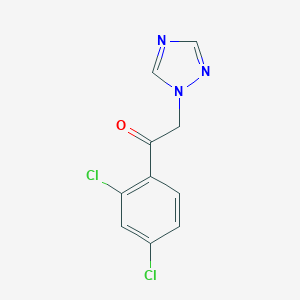
1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a chemical compound with the molecular formula C10H7Cl2N3O. It has an average mass of 256.088 Da and a monoisotopic mass of 254.996613 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,4-triazole ring attached to an ethanone group, which is further connected to a 2,4-dichlorophenyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 428.5±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C. Its enthalpy of vaporization is 68.4±3.0 kJ/mol, and it has a flash point of 213.0±31.5 °C .Aplicaciones Científicas De Investigación
Synthesis and Antifungal Activity
1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone and its derivatives have been synthesized and shown to possess significant antifungal activities. These compounds, including novel derivatives, have displayed inhibitory effects against pathogens like Gibberella zeae, Fusarium oxysporium, and Cytospora mandshurica, demonstrating comparable or superior efficacy to known antifungals like hymexazol (Ruan et al., 2011).
Structural Characterization
The molecular structure of compounds related to 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone has been extensively studied. This includes analysis through techniques like 1H NMR, 13C NMR, and X-ray crystallography, providing insights into their structural properties and potential applications in various fields, such as pharmaceuticals and agrochemicals (Xu et al., 2005).
Industrial Applications
In addition to pharmaceutical uses, derivatives of 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone are key intermediates in the synthesis of agricultural fungicides, such as prothioconazole. Optimized synthetic processes have been developed for these compounds, demonstrating their applicability in industrial settings due to high yields and facile preparation under mild conditions (Ji et al., 2017).
Heme Oxygenase Inhibition
This compound and its derivatives have been explored for their potential in inhibiting heme oxygenases (HO-1 and HO-2). The variations in the aromatic moieties of these compounds have been found to significantly affect their inhibitory potential, indicating potential therapeutic applications in areas like neuroprotection and anti-inflammatory treatments (Roman et al., 2010).
Anti-Inflammatory Potential
The anti-inflammatory properties of derivatives of 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone have been investigated. Some compounds have shown remarkable activity in this area, suggesting their potential in developing new anti-inflammatory medications (Karande & Rathi, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHMICFWUQPTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353396 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone | |
CAS RN |
58905-16-1 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

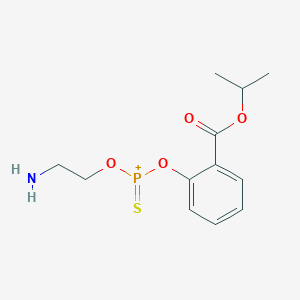
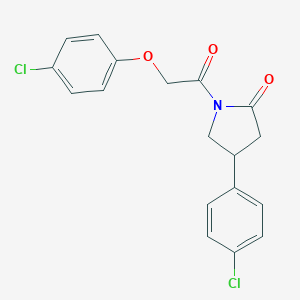
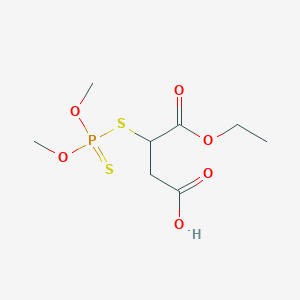
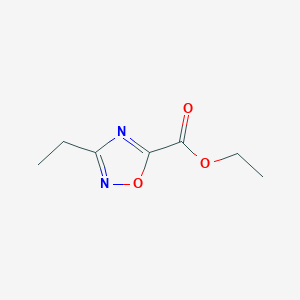
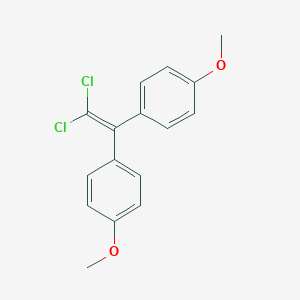
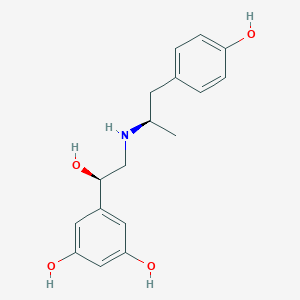
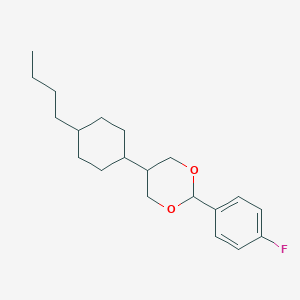
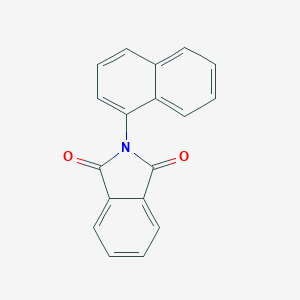
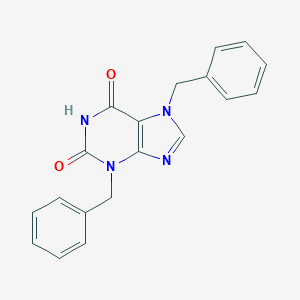
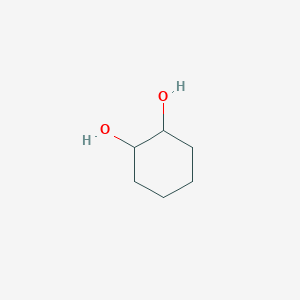
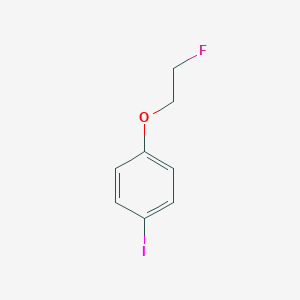
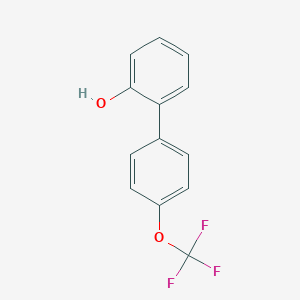
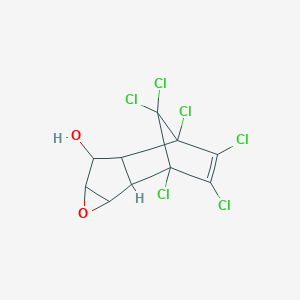
![(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one](/img/structure/B165014.png)